1-Bromo-3,3,4,4-tetrafluoropentane
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Overview
Description
1-Bromo-3,3,4,4-tetrafluoropentane is an organic compound with the molecular formula C5H7BrF4 It is a halogenated hydrocarbon, specifically a bromofluorinated alkane
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4-tetrafluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4-tetrafluoropentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3,4,4-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in ethanol or tert-butanol as solvents.
Major Products:
Substitution: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination: The major product is typically a tetrafluorinated alkene.
Scientific Research Applications
1-Bromo-3,3,4,4-tetrafluoropentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biological Studies: Fluorinated compounds are often used in medicinal chemistry for the development of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3,4,4-tetrafluoropentane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of fluorine atoms influences the reactivity and stability of these intermediates, often enhancing the compound’s selectivity in reactions .
Comparison with Similar Compounds
1-Bromo-3,3,3-trifluoropropene: Another bromofluorinated compound with similar reactivity but different physical properties due to the presence of a double bond.
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: A related compound with a shorter carbon chain and a double bond, used in similar applications.
Uniqueness: 1-Bromo-3,3,4,4-tetrafluoropentane is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability. Its longer carbon chain compared to similar compounds allows for greater flexibility in synthetic applications and the development of more complex molecules.
Properties
Molecular Formula |
C5H7BrF4 |
---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
1-bromo-3,3,4,4-tetrafluoropentane |
InChI |
InChI=1S/C5H7BrF4/c1-4(7,8)5(9,10)2-3-6/h2-3H2,1H3 |
InChI Key |
SUSBIYPQBOQXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCBr)(F)F)(F)F |
Origin of Product |
United States |
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